3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 832737-89-0
VCID: VC8361009
InChI: InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
SMILES: CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide

CAS No.: 832737-89-0

Cat. No.: VC8361009

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide - 832737-89-0

Specification

CAS No. 832737-89-0
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 3-[(2,5-dimethylphenoxy)methyl]benzohydrazide
Standard InChI InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
Standard InChI Key SQXHTZLYNOPTPE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN
Canonical SMILES CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-[(2,5-dimethylphenoxy)methyl]benzohydrazide, reflecting its substitution pattern on the benzene rings . Alternative designations include:

  • 3-((2,5-Dimethylphenoxy)methyl)benzohydrazide

  • DTXSID901212366 (DSSTox Substance ID)

  • MFCD03423096 (Molecular Formula Code)

  • BBL038702 (Supplier Catalog Number) .

Molecular Structure and Functional Groups

The molecular formula C₁₆H₁₈N₂O₂ (molecular weight: 270.33 g/mol) comprises:

  • A benzohydrazide core (-C₆H₄-C(=O)-NH-NH₂)

  • A 2,5-dimethylphenoxy group (-O-C₆H₃(CH₃)₂-2,5) linked via a methylene bridge (-CH₂-) .
    The SMILES string CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN encodes this structure, highlighting the spatial arrangement of substituents .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
InChI KeySQXHTZLYNOPTPE-UHFFFAOYSA-N
CAS Registry Number832737-89-0

Physicochemical Properties

Physical State and Stability

Commercial samples are typically supplied as liquids with 99% purity . While melting point and water solubility data remain unreported in accessible literature, the compound’s hydrazide moiety suggests moderate polarity, implying potential solubility in polar organic solvents like ethanol or dimethyl sulfoxide .

Spectroscopic Characterization

Though experimental spectral data (e.g., IR, NMR) for this specific compound are absent in the reviewed sources, analogous benzohydrazides exhibit:

  • IR: N-H stretches (~3200–3300 cm⁻¹), C=O vibrations (~1640–1680 cm⁻¹) .

  • ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), methylene bridges (δ 4.0–5.0 ppm), and methyl groups (δ 2.0–2.5 ppm) .

Synthesis and Production

General Synthetic Approaches

While explicit protocols for 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide are unavailable, benzohydrazides are typically synthesized via:

  • Hydrazinolysis: Reaction of methyl benzoate derivatives with hydrazine hydrate .

  • Condensation: Coupling hydrazides with aldehydes or ketones under acidic or basic conditions .
    For this compound, a plausible route involves:

  • Etherification of 2,5-dimethylphenol with 3-(bromomethyl)benzoic acid

  • Subsequent hydrazide formation via treatment with hydrazine .

Industrial Manufacturing

Chemlyte Solutions (China) produces the compound at kilogram scales, noting a minimum order of 100 grams . Storage recommendations emphasize airtight containers in cool, dry environments to prevent hydrolysis or oxidative degradation .

Applications and Industrial Relevance

Pharmaceutical Research

Though direct bioactivity data for this compound are undisclosed, structurally related benzohydrazides demonstrate:

  • Antimicrobial Activity: Inhibition of gram-positive bacteria (e.g., Staphylococcus aureus) .

  • Enzyme Inhibition: Binding to therapeutic targets via hydrazide-metal ion coordination .

Material Science

The phenoxy-methyl group may enhance thermal stability, suggesting utility in:

  • Polymer additives

  • Coordination polymers for catalytic applications.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
4-[(2,6-Dimethylphenoxy)methyl]benzohydrazideOrtho-methyl substitutionEnhanced lipophilicity
N'-(4-Methoxybenzyl)benzohydrazideMethoxy vs. methylphenoxyAltered electronic properties
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazideHeterocyclic corePotential solubility changes

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